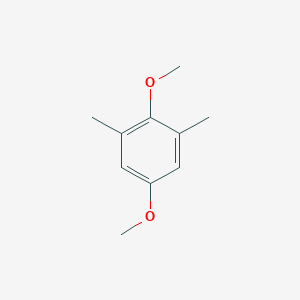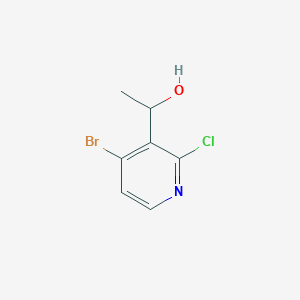
2,5-Dibromoterephthalonitrile
Vue d'ensemble
Description
2,5-Dibromoterephthalonitrile is a chemical compound with the CAS Number: 18870-11-6 . It has a molecular weight of 285.93 and its molecular formula is C8H2Br2N2 .
Synthesis Analysis
The synthesis of 2,5-Dibromoterephthalonitrile involves multiple steps . One method involves the use of thionyl chloride and N,N-dimethyl-formamide, followed by the addition of ammonium hydroxide and trichlorophosphate . Another method involves a Suzuki coupling reaction with tetrakis (triphenylphosphine) palladium (0) and potassium carbonate .Molecular Structure Analysis
The InChI code for 2,5-Dibromoterephthalonitrile is 1S/C8H2Br2N2/c9-7-1-5 (3-11)8 (10)2-6 (7)4-12/h1-2H . The average mass is 285.923 Da and the monoisotopic mass is 283.858459 Da .Physical And Chemical Properties Analysis
2,5-Dibromoterephthalonitrile is a solid at room temperature . . The storage temperature is recommended to be at room temperature in a sealed, dry environment .Applications De Recherche Scientifique
Organic Synthesis
2,5-Dibromoterephthalonitrile is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on the study of organic compounds, which are compounds that contain carbon atoms.
Material Science
This compound is also used in material science . Material science involves the discovery and design of new materials. Research in material science is often used in industrial applications.
Covalent Organic Frameworks (COFs) Linkers
2,5-Dibromoterephthalonitrile is used in the research of Covalent Organic Frameworks (COFs) . COFs are a class of porous polymers that are formed by the linkage of organic building blocks through strong covalent bonds. They have potential applications in gas storage, catalysis, and optoelectronics.
Safety and Hazards
Propriétés
IUPAC Name |
2,5-dibromobenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLBPEUXSDBMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C#N)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348708 | |
| Record name | 2,5-dibromoterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18870-11-6 | |
| Record name | 2,5-dibromoterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,5-Dibromoterephthalonitrile in the synthesis of 5,12-Diazapentacenes?
A1: 2,5-Dibromoterephthalonitrile serves as a key starting material in the synthesis of 5,12-Diazapentacenes. The research paper describes a synthetic route involving the coupling of 4 substituted aniline derivatives to 2,5-Dibromoterephthalonitrile via Buchwald-Hartwig amination. This coupling reaction is followed by an acid-mediated cyclization step, ultimately yielding the desired diazapentacene molecules [].
Q2: Are there alternative methods for synthesizing 5,12-Diazapentacenes that don't utilize 2,5-Dibromoterephthalonitrile?
A2: While the provided research paper focuses on a specific synthetic route using 2,5-Dibromoterephthalonitrile [], other methods for synthesizing diazapentacenes may exist. Exploring alternative synthetic pathways could be a point of interest for further research, potentially offering advantages in terms of reaction efficiency, cost-effectiveness, or access to a wider range of diazapentacene derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)
![8-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B169457.png)





